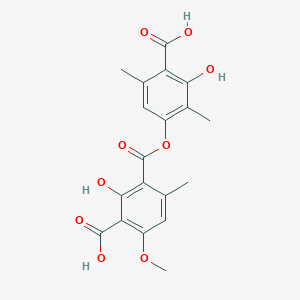
Squamatic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Squamatic acid is a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
Biochemical Weathering
Squamatic acid, extracted from the lichen Cladonia squamosa, has been identified as an agent capable of chelating iron in solution. This property suggests its potential role in the biochemical weathering of rocks. The study by Williams and Rudolph (1974) in "Mycologia" highlights this aspect, comparing the chelation ability of this compound to that of other fungi isolated from the same sandstone surfaces (Williams & Rudolph, 1974).
Antimicrobial Activity
In a study published in "Natural Product Research", this compound, obtained from the thallus of Cladonia uncialis, was tested for antimicrobial activities against various bacterial strains. While this compound was found to be inactive against certain strains, this research adds to the understanding of the antimicrobial properties of compounds isolated from lichens (Studzińska-Sroka et al., 2015).
Applications in Bioorganic Research
Shinada, Isida, and Ohfune (2007) reviewed the applications of squaric acid, a related compound, in bioorganic fields. They describe the physicochemical properties of squaric acid, including its strong acidity and metal chelating ability, and its use as a carboxylic acid mimic in medicinal chemistry and as a chromophore in material science. This review, appearing in the "Journal of Synthetic Organic Chemistry Japan", highlights the importance of squaric acid and its derivatives in various scientific fields (Shinada, Isida, & Ohfune, 2007).
Supramolecular Chemistry Applications
Marchetti et al. (2019) discussed the versatility of squaramides, derived from squaric acid, in a variety of chemical research applications. Published in "Chem", this review covers the use of squaramides in self-assembly, organocatalysis, molecular recognition, medicinal chemistry, and bioconjugation, demonstrating the wide range of applications for squaric acid derivatives (Marchetti et al., 2019).
Eigenschaften
Molekularformel |
C19H18O9 |
|---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
4-(3-carboxy-2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C19H18O9/c1-7-5-10(9(3)15(20)12(7)17(22)23)28-19(26)13-8(2)6-11(27-4)14(16(13)21)18(24)25/h5-6,20-21H,1-4H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
WCWYEXBIRSSVGF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)O)O |
Kanonische SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


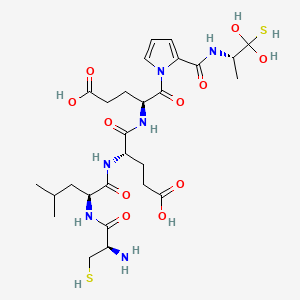
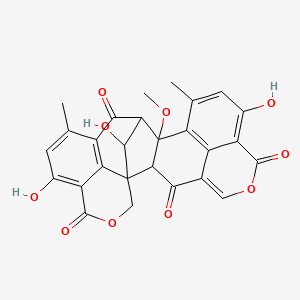
![4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide](/img/structure/B1238499.png)
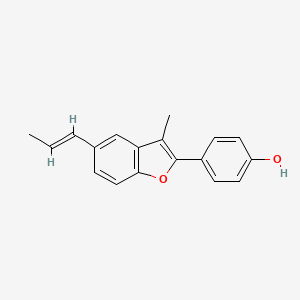

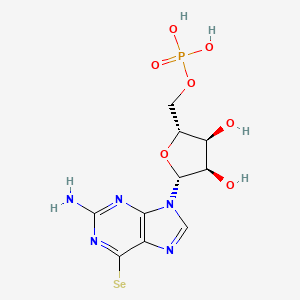

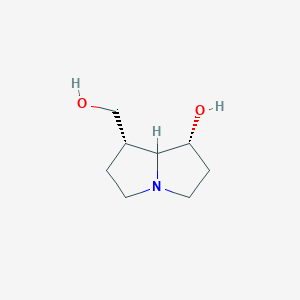

![(1S,2E,5S,7S,8R,9S,10E,14R,15R,16S)-5-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-tetrahydropyran-2-yl]oxymethyl]-8-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-5,7,9,14-tetramethyl-13,17-dioxabicyclo[14.1.0]heptadeca-2,10-diene-4,12-dione](/img/structure/B1238511.png)

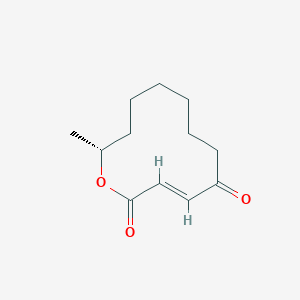
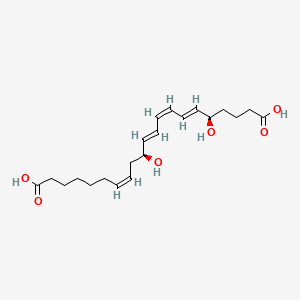
![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,4S)-4,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238516.png)
